cis-Hydroxy Praziquantel-d5
Description
Properties
CAS No. |
1792108-86-1 |
|---|---|
Molecular Formula |
C₁₉H₁₉D₅N₂O₃ |
Molecular Weight |
333.44 |
Synonyms |
1,2,3,6,7,11b-Hexahydro-2-[(cis-4-(hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one-d5; cis-(+/-)-1,2,3,6,7,11b-Hexahydro-2-[(4-hydroxycyclohexyl)_x000B_carbonyl]- 4H-pyrazino[2,1-a]isoquinolin-4-one-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Aspects of Cis Hydroxy Praziquantel and Its Deuterated Analogues
Established Synthetic Routes for cis-Hydroxy Praziquantel (B144689)
The synthesis of cis-Hydroxy Praziquantel, a major metabolite of the anthelmintic drug Praziquantel, has been approached through various established routes. One common strategy involves the hydroxylation of Praziquantel itself. In vitro studies using rat liver homogenates have demonstrated that the metabolism of Praziquantel can be induced, leading to hydroxylation products. researchgate.net
A more targeted synthetic approach involves the use of specific precursors. For instance, a method for the synthesis of Praziquantel enantiomers and their 4'-hydroxy derivatives has been developed. researchgate.net This process starts from a praziquanamine enantiomer, which is then coupled with cis- and trans-4-(benzyloxy)cyclohexanecarboxylic acids. Subsequent hydrogenolysis is performed to deprotect the 4'-OH group on the cyclohexane (B81311) residue, yielding the desired hydroxylated Praziquantel. researchgate.net Specifically, (S)-(+)-cis-4-benzyloxy-Praziquantel has been synthesized as a key intermediate for the production of (S)-(+)-cis-4-hydroxypraziquantel. mdpi.comnih.gov
Another synthetic strategy utilizes a multi-component reaction (MCR) approach. This method involves an Ugi-4CR as a key step, followed by a Pictet-Spengler ring closure in a sequential one-pot, two-step procedure. nih.gov This versatile approach allows for the synthesis of a variety of Praziquantel derivatives. nih.gov
The resolution of racemic Praziquantel is also a critical aspect of obtaining specific stereoisomers of its metabolites. One method involves the hydrolysis of commercially available Praziquantel to an intermediate amine, which is then resolved using a derivative of tartaric acid. plos.org An alternative resolution approach employs a different intermediate that can be resolved with tartaric acid itself. plos.org These resolution procedures are crucial for producing enantiomerically pure forms of the drug for further synthesis and study. plos.org
Strategies for Deuterium (B1214612) Incorporation into cis-Hydroxy Praziquantel-d5
The synthesis of deuterated analogues of cis-Hydroxy Praziquantel, such as this compound, is essential for its use as an internal standard in pharmacokinetic studies. vulcanchem.com While specific synthetic details for this compound are not extensively published, the strategies can be inferred from general principles of deuterium incorporation and the synthesis of other deuterated praziquantel analogues. vulcanchem.com
The "deuterium switch" is a common strategy in drug development where hydrogen atoms are replaced by deuterium to potentially improve the pharmacokinetic profile of a drug. nih.gov This is achieved by leveraging the kinetic isotope effect, which can slow down metabolic processes at the site of deuteration. nih.govnih.gov
For a compound like this compound, deuterium incorporation would likely target metabolically stable positions. General methods for preparing deuterium-incorporated piperidines, a core structure in Praziquantel, often lack regio- and stereoselectivity. nih.gov However, more advanced methods are being developed to achieve precision deuteration. nih.govd-nb.info
One can surmise that the synthesis of this compound would likely follow pathways similar to those for non-deuterated analogues, but using deuterated starting materials or reagents. vulcanchem.com For example, a deuterated version of the cyclohexanecarboxylic acid derivative could be used in the coupling step with praziquanamine. The development of synthetic methods that allow for high levels of deuterium incorporation at specific sites with minimal isotopic impurities is a key focus in this area. nih.gov
Stereoselective Synthesis and Enantiomeric Resolution of Hydroxylated Praziquantel Metabolites
The biological activity of Praziquantel and its metabolites is highly dependent on their stereochemistry, making stereoselective synthesis and enantiomeric resolution critical areas of research. The (R)-enantiomer of Praziquantel is the biologically active component. wikipedia.org
Stereoselective synthesis of hydroxylated Praziquantel metabolites often starts with the resolution of a precursor. Praziquanamine has been successfully resolved using chiral acids like (-)-dibenzoyl-L-tartaric acid or (S)-(+)-naproxen. google.com The separated enantiomers of praziquanamine can then be used to synthesize the corresponding enantiomers of the hydroxylated metabolites. researchgate.net For example, enantiomerically pure (R)-Praziquantel derivatives, including (R)-(–)-trans-4-hydroxy-Praziquantel and (R)-(–)-cis-4-benzyloxy-Praziquantel, have been synthesized from (R)-Praziquantel. mdpi.com
The metabolism of Praziquantel itself is stereoselective. The (R)-enantiomer is primarily metabolized to cis- and trans-hydroxypraziquantel, while the (S)-enantiomer is converted to other monohydroxylated metabolites. nih.govasm.org In vitro studies with various cytochrome P450 (CYP) enzymes have shown that CYP2C9 and CYP3A4 are the main enzymes responsible for the phase I metabolism of Praziquantel, and they exhibit different catalytic activities towards the two enantiomers. nih.gov This enantioselective metabolism underscores the importance of having access to pure enantiomers of the hydroxylated metabolites for accurate biological and pharmacological studies.
The resolution of Praziquantel itself can be achieved through hydrolysis to praziquanamine, followed by resolution with a chiral resolving agent and subsequent re-synthesis. plos.org This allows for the production of single enantiomer Praziquantel, which can then be used to study the stereoselective formation of its hydroxylated metabolites.
Conformational Analysis and Crystal Structure Elucidation of cis-Hydroxy Praziquantel
The three-dimensional structure and conformational flexibility of cis-Hydroxy Praziquantel are crucial for understanding its interaction with biological targets. X-ray crystallography has been a key technique in elucidating the solid-state structure of this metabolite.
The crystal structure of racemic cis-4-OH-PZQ has been determined, revealing that there are two independent molecules in the asymmetric unit, each with a similar conformation. researchgate.net In the crystal lattice, molecules of the same enantiomer are linked by hydrogen bonds to form columns. researchgate.net Molecular mechanics calculations suggest that the conformation observed in the solid state may not be the lowest energy conformation, and that at least two lower energy conformers could exist in solution. researchgate.net
The crystal structure of (S)-(+)-cis-4-benzyloxypraziquantel, an intermediate in the synthesis of (S)-(+)-cis-4-hydroxypraziquantel, shows that the O=C(amide) group is syn to the N—C(C=O,lactam) moiety. nih.gov In the crystal, molecules are linked by C—H⋯O interactions. nih.gov These detailed structural insights are fundamental for understanding the structure-activity relationships of Praziquantel and its metabolites.
Advanced Analytical Chemistry for Cis Hydroxy Praziquantel D5
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development for cis-Hydroxy Praziquantel-d5 Quantification
The quantification of this compound, primarily in its role as an internal standard for the non-deuterated analyte, relies heavily on the development of robust and sensitive UPLC-MS/MS methods. nih.govfrontiersin.orgfrontiersin.org These methods are essential for accurately determining the concentrations of praziquantel (B144689) and its metabolites in various biological matrices. nih.govfrontiersin.orgfrontiersin.org
A typical UPLC-MS/MS method involves several key stages, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov The goal is to achieve high sensitivity, selectivity, and throughput for analyzing a large number of samples, which is common in preclinical and clinical studies. The development process requires careful optimization of each of these stages to ensure reliable and accurate results. nih.govfrontiersin.org
Optimization of Chromatographic Separation Techniques for this compound and Co-Eluting Analytes
Effective chromatographic separation is fundamental to a reliable UPLC-MS/MS assay. The primary objective is to separate the analyte of interest from other compounds in the sample that might interfere with its detection. nih.govutsa.edu For this compound, this means achieving baseline separation from its non-deuterated counterpart and other praziquantel metabolites, such as trans-4-hydroxy-praziquantel. frontiersin.org
Several factors are considered during the optimization of chromatographic conditions:
Column Chemistry: C18 columns are frequently used for the separation of praziquantel and its metabolites. nih.govfrontiersin.org The choice of a specific C18 column, such as an ACQUITY UPLC BEH C18, depends on the desired retention characteristics and peak shape. nih.gov
Mobile Phase Composition: A common mobile phase consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic acid to improve ionization) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govfrontiersin.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to achieve optimal separation of compounds with different polarities. nih.govfrontiersin.org
Flow Rate and Injection Volume: These parameters are adjusted to ensure sharp peaks and a reasonable run time. nih.govfrontiersin.org A typical flow rate for UPLC is around 0.3 to 0.8 mL/min, with a small injection volume of a few microliters. nih.govfrontiersin.org
In some cases, chiral chromatography is necessary to separate the different enantiomers of praziquantel and its metabolites. vulcanchem.comnih.gov For instance, a Chiralpak AGP column has been used for this purpose. vulcanchem.com
Table 1: Example Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 7.5 mM Ammonium Acetate (pH 4.0) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | 30% B for 2 min, to 70% B from 2-15 min, to 95% B from 15-15.25 min |
This table presents a representative set of chromatographic conditions and may vary depending on the specific application. nih.gov
Development of Mass Spectrometric Parameters for Deuterium-Labeled Metabolite Detection and Quantification
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalytical assays. The development of MS parameters involves optimizing the ionization source and the mass analyzer settings to maximize the signal of the target analyte while minimizing background noise. nih.govfrontiersin.org
For this compound, detection is typically performed in positive electrospray ionization (ESI) mode. frontiersin.org The process involves:
Precursor Ion Selection: The protonated molecule of this compound is selected in the first quadrupole of the mass spectrometer.
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell.
Product Ion Monitoring: Specific fragment ions (product ions) are monitored in the third quadrupole. This is known as Multiple Reaction Monitoring (MRM). frontiersin.org
The selection of specific precursor-to-product ion transitions is crucial for the selectivity of the method. For deuterated standards like this compound, the mass-to-charge ratios (m/z) of the precursor and product ions will be higher than those of the non-deuterated analyte due to the presence of deuterium (B1214612) atoms. frontiersin.orgnih.gov For instance, the transition for the internal standard trans-4-OH-PZQ-d5 has been monitored at m/z 324.2 > 204.1, while the non-deuterated analyte is monitored at m/z 313.2 > 203.1. frontiersin.orgnih.gov
Table 2: Example Mass Spectrometric Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Praziquantel (PZQ) | 313.2 | 203.1 |
| rac-PZQ-d11 (IS) | 324.2 | 204.1 |
| trans-4-OH-PZQ | 313.2 | 203.1 |
| trans-4-OH-PZQ-d5 (IS) | 324.2 | 204.1 |
This table illustrates common MRM transitions for praziquantel and its deuterated internal standards. The specific transitions for this compound would be determined based on its fragmentation pattern. frontiersin.orgnih.gov
Application of this compound as an Internal Standard in Quantitative Bioanalytical Assays
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical assays. nih.govutsa.edunih.govnih.govresearchgate.net An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass, which is perfectly fulfilled by stable isotope-labeled compounds like this compound. vulcanchem.com
The use of a deuterated internal standard helps to correct for variability that can occur during various stages of the analytical process, including:
Sample Preparation: Losses during extraction or other sample clean-up steps. vulcanchem.com
Injection Volume: Variations in the amount of sample introduced into the UPLC system. vulcanchem.com
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix. vulcanchem.com
In practice, a known amount of this compound is added to all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process. frontiersin.orgnih.gov Quantification is then based on the ratio of the peak area of the analyte (cis-hydroxy praziquantel) to the peak area of the internal standard (this compound). vulcanchem.com This ratio is proportional to the concentration of the analyte in the original sample. Research has sometimes utilized trans-4-OH-PZQ d5 as an internal standard for cis-OH-PZQ due to their similar retention times. vulcanchem.com
Method Validation Parameters for Rigorous Academic Research Applications
For a bioanalytical method to be considered reliable for academic research, it must undergo a rigorous validation process. nih.govutsa.edunih.gov This ensures that the method is accurate, precise, and specific for its intended purpose. The key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. Calibration curves are constructed by plotting the analyte/IS peak area ratio against the analyte concentration. frontiersin.org A linear regression analysis is performed, and the correlation coefficient (r²) should typically be greater than 0.99. frontiersin.orgresearchgate.net
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. frontiersin.org These are assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). frontiersin.org The accuracy should be within ±15% (±20% for the lower limit of quantification, LLOQ), and the precision (expressed as the relative standard deviation, RSD) should be ≤15% (≤20% for the LLOQ). mdpi.com
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com This is evaluated by analyzing blank samples from different sources to check for interferences at the retention time of the analyte and IS. mdpi.com
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte signal in a pre-extracted spiked sample to that of a post-extracted spiked sample. frontiersin.org
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. mdpi.com It is assessed by comparing the analyte signal in a post-extracted spiked sample to the signal of a pure standard solution. mdpi.com
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage stability). researchgate.net
Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- and Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Intra- and Inter-day Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Analyte is stable under tested conditions |
These criteria are based on general guidelines for bioanalytical method validation and may be subject to specific study requirements. mdpi.com
Advanced Sample Preparation Methodologies for Biological Matrices in Preclinical Studies
The choice of sample preparation methodology is critical for removing interferences from the biological matrix (e.g., plasma, urine, tissue homogenates) and concentrating the analyte before UPLC-MS/MS analysis. nih.govutsa.edunih.gov Common techniques used in preclinical studies include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. nih.govfrontiersin.orgnih.gov After centrifugation, the supernatant containing the analyte and IS is collected for analysis. nih.govfrontiersin.orgnih.gov
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. frontiersin.org It can provide a cleaner extract than PPT but is more time-consuming. frontiersin.org
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to selectively retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent. This method offers high selectivity and can provide very clean extracts.
In many studies involving praziquantel and its metabolites, a simple protein precipitation with acetonitrile is sufficient to achieve the desired sensitivity and selectivity when coupled with a highly specific UPLC-MS/MS system. nih.govfrontiersin.orgfrontiersin.orgnih.gov For example, a procedure might involve precipitating proteins in 50 µL of plasma with 150 µL of an acetonitrile/methanol mixture containing the internal standards. frontiersin.orgnih.gov
Investigation of Praziquantel Metabolism and Metabolite Pathways Utilizing Cis Hydroxy Praziquantel D5
Elucidation of Cytochrome P450 Enzyme Contributions to cis-Hydroxylation of Praziquantel (B144689) in In Vitro Systems
The metabolic conversion of praziquantel to its hydroxylated metabolites, including the cis-4-hydroxy form, is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. plos.orgplos.org In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have been instrumental in identifying the specific enzymes responsible for this biotransformation.
Research indicates that multiple CYP isoenzymes contribute to praziquantel metabolism. plos.org Specifically, CYP3A4, CYP2C19, and CYP2C9 have been identified as major players in the formation of hydroxylated metabolites. nih.govresearchgate.netnih.govfrontiersin.org Studies with recombinant enzymes have shown that CYP3A4/5 and CYP2C19, in particular, exhibit high catalytic activity towards the production of various mono-oxidized metabolites of praziquantel. nih.gov While the metabolism of the (S)-enantiomer of praziquantel is mainly driven by CYP2C19 and CYP3A4, the (R)-enantiomer's metabolism is primarily catalyzed by CYP1A2 and CYP2C19. nih.govresearchgate.net The formation of cis-4-hydroxy-praziquantel is a result of this complex interplay of enzymatic activity, with CYP3A4 being a significant contributor, especially to the metabolism of S-praziquantel. nih.govresearchgate.net
The table below summarizes the key CYP enzymes involved in the hydroxylation of praziquantel as identified in in vitro experiments.
| Enzyme | Role in Praziquantel Metabolism | Study System |
| CYP3A4/5 | Major contributor to the formation of mono-oxidized metabolites; primary enzyme for S-PZQ metabolism. nih.govnih.govresearchgate.net | Human Liver Microsomes, Recombinant CYPs. nih.govnih.gov |
| CYP2C19 | Exhibits high catalytic activity; involved in metabolizing both R- and S-enantiomers. nih.govnih.govresearchgate.net | Human Liver Microsomes, Recombinant CYPs. nih.govnih.gov |
| CYP2C9 | Shows catalytic activity towards the production of mono-oxidized metabolites. nih.govnih.gov | Recombinant CYPs. nih.gov |
| CYP1A2 | Main catalyst for R-PZQ metabolism, alongside CYP2C19. nih.govresearchgate.net | Human Liver Microsomes, Recombinant CYPs. nih.gov |
| CYP2D6 | Identified as one of the enzymes involved in the metabolism of praziquantel. nih.gov | Recombinant CYPs. nih.gov |
Stereochemical Aspects of cis-Hydroxy Praziquantel Formation from Praziquantel Enantiomers
Praziquantel is administered as a racemic mixture of two enantiomers, (R)-Praziquantel and (S)-Praziquantel. nih.gov These enantiomers exhibit different metabolic fates, which has significant implications for the formation of their metabolites, including cis-4-hydroxy-praziquantel. The metabolism is enantioselective, meaning that CYP enzymes metabolize each enantiomer at different rates and into different products. researchgate.netnih.gov
In vitro studies have demonstrated these stereochemical differences. In isolated rat hepatocytes, (R)-PZQ was found to produce both cis- and trans-4-hydroxy-PZQ. nih.govresearchgate.net In contrast, the metabolism of (S)-PZQ in the same system yielded other, unidentified metabolites in addition to the hydroxylated forms. nih.govresearchgate.net Further investigations using human liver microsomes and recombinant enzymes confirmed that CYP3A4, CYP2C9, and CYP2C19 exhibit different catalytic activities towards the two enantiomers. nih.govresearchgate.net For instance, kinetic studies showed that for the formation of certain metabolites via CYP3A4, the (S)-enantiomer had a lower Michaelis-Menten constant (Kₘ) value compared to the (R)-enantiomer, indicating a higher binding affinity. nih.gov An in vitro metabolite profiling study also noted an interconversion of cis-4'-OH-PZQ to trans-4'-OH-PZQ in human hepatocytes, adding another layer of complexity to the stereochemical pathways. drugbank.com
| Praziquantel Enantiomer | Primary Metabolites in In Vitro Systems | Key Involved Enzymes |
| (R)-Praziquantel | cis- and trans-4-hydroxy-PZQ. nih.govresearchgate.net | CYP1A2, CYP2C19. nih.govresearchgate.net |
| (S)-Praziquantel | Produces various mono-oxidized metabolites; metabolism is extensive. nih.govnih.gov | CYP2C19, CYP3A4. nih.govresearchgate.net |
Comparative Metabolic Profiling of cis- and trans-Hydroxy Praziquantel in Experimental Models
The metabolic profile of praziquantel, particularly the ratio of cis- to trans-hydroxy metabolites, varies across different experimental models. These differences highlight the complexities of extrapolating metabolic data from in vitro systems or animal models to humans.
In vitro studies using human liver microsomes have successfully identified both cis- and trans-4'-hydroxy-PZQ as metabolites of S-praziquantel. nih.gov Similarly, incubations with isolated rat hepatocytes showed that (R)-PZQ produces both cis- and trans-4-hydroxy-PZQ. nih.govresearchgate.net However, the relative abundance of these isomers can differ. An interesting finding from an in vitro metabolite profiling study was the observed interconversion of cis-4'-OH-PZQ to the trans-4'-OH-PZQ form within human hepatocytes, suggesting a dynamic metabolic process. drugbank.com
In vivo studies in mice have also detected a range of metabolites, including various mono-oxidized and di-oxidized products, in urine and feces after administration of praziquantel. nih.gov When the primary metabolites themselves were tested in a Schistosoma mansoni mouse model, only the metabolites derived from (R)-PZQ, which include both cis- and trans-4-hydroxy-PZQ, showed any significant, albeit temporary, effects on the parasites. semanticscholar.org The use of deuterated standards, such as cis-4-OH-PZQ-d5 and trans-4-OH-PZQ-d5, is critical in these models for the accurate quantification needed to compare metabolic ratios. researchgate.net
| Experimental Model | Key Findings on cis- vs. trans-Hydroxy Metabolite Formation |
| Human Liver Microsomes | Both S-cis-4'-hydroxy-PZQ and S-trans-4'-hydroxy-PZQ are identified as metabolites of S-praziquantel. nih.gov Multiple CYPs show catalytic activity. nih.govnih.gov |
| Rat Hepatocytes | (R)-PZQ is metabolized to both cis- and trans-4-hydroxy-PZQ. nih.govresearchgate.net |
| Human Hepatocytes | Observation of interconversion from cis-4'-OH-PZQ to trans-4'-OH-PZQ. drugbank.com |
| Mouse Model (in vivo) | A wide spectrum of metabolites, including oxidized forms, is found in urine and feces. nih.gov Metabolites of (R)-PZQ show some biological effect. semanticscholar.org |
| Gene (Polymorphism) | Impact on Praziquantel Metabolism |
| **CYP2C19 (2, 3, 17) | Genotype significantly affects plasma PZQ concentration and the metabolic ratio of its hydroxylated metabolites. nih.govfrontiersin.org Carriers of defective alleles (2, 3) have higher drug exposure, while *17 carriers (ultra-rapid metabolizers) have higher metabolic ratios. frontiersin.org |
| CYP3A5 | Genotype was identified as a significant predictor of treatment-associated adverse events, likely linked to its role in metabolism. nih.gov |
| CYP2C9 | Allelic variants (2, *3) show catalytic activity towards praziquantel metabolism in vitro, indicating a potential for polymorphisms to impact metabolite formation. nih.gov |
| CYP1A2, CYP2D6 | Polymorphisms in these genes have been associated with praziquantel efficacy, driven by their contribution to its metabolism. researchgate.net |
Applications in Preclinical Pharmacokinetic and Drug Disposition Studies
Determination of Metabolite Formation Kinetics in Animal Models using cis-Hydroxy Praziquantel-d5 as a Reference
The formation kinetics of Praziquantel (B144689) metabolites are essential for understanding its efficacy and potential for variability in drug response. Studies in animal models, such as mice and rats, utilize this compound as a stable isotope-labeled internal standard to accurately quantify the formation of the cis-4-hydroxy Praziquantel metabolite. nih.govuzh.chnih.gov This is critical because Praziquantel undergoes extensive first-pass metabolism, with hydroxylation being a major pathway. nih.govnih.gov
In these studies, after administration of Praziquantel to the animal model, biological samples like plasma, urine, and feces are collected over a specific time course. nih.gov The use of this compound, which has a known and constant concentration added to the samples during analysis, allows for precise measurement of the endogenously formed cis-4-hydroxy Praziquantel by liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgoup.com This methodology enables the determination of key kinetic parameters such as the rate of formation and the extent of metabolite production. For instance, in rat liver microsomes, cis-4-OH-PZQ has been identified as a main metabolite. nih.gov
The data generated from these kinetic studies are fundamental for building pharmacokinetic models that can predict the drug's behavior in different species, including humans.
Analysis of Metabolic Ratios involving cis-Hydroxy Praziquantel in Preclinical Biological Fluids
The ratio of a parent drug to its metabolite, or between different metabolites, in biological fluids provides valuable insights into the metabolic activity of an individual or a preclinical model. The analysis of metabolic ratios involving cis-Hydroxy Praziquantel is a key application in preclinical studies. By using this compound as an internal standard, researchers can reliably quantify the concentration of cis-4-hydroxy Praziquantel in plasma, blood, and other biological matrices. oup.comresearchgate.netnih.govresearchgate.net
This allows for the calculation of metabolic ratios, such as the ratio of cis-4-hydroxy Praziquantel to the parent drug, Praziquantel, or to its stereoisomer, trans-4-hydroxy Praziquantel. frontiersin.orgnih.gov These ratios can indicate the activity of specific metabolic enzymes, primarily cytochrome P450 (CYP) isoforms. For example, a higher ratio of hydroxylated metabolites to the parent drug can suggest rapid metabolism. frontiersin.org
These analyses are particularly important in preclinical studies investigating factors that may influence drug metabolism, such as genetic polymorphisms in metabolizing enzymes or the co-administration of other drugs. frontiersin.org
Assessment of Praziquantel Metabolic Stability and cis-Hydroxylation in Microsomal and Hepatocyte Systems
In vitro systems, such as liver microsomes and hepatocytes, are extensively used in early drug development to assess metabolic stability. researchgate.netresearchgate.net These systems contain the primary enzymes responsible for drug metabolism, allowing for a controlled investigation of a compound's metabolic fate. The assessment of Praziquantel's metabolic stability and the specific pathway of cis-hydroxylation are critical components of these in vitro studies. researchgate.net
By incubating Praziquantel with human or animal liver microsomes or hepatocytes, researchers can measure the rate of its depletion and the formation of its metabolites over time. researchgate.netresearchgate.net The use of this compound as an analytical standard is essential for the accurate quantification of the cis-4-hydroxy Praziquantel formed during these incubations. This allows for the determination of key metabolic stability parameters, such as the intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize the drug. nih.govresearchgate.netresearchgate.net
Studies have shown that Praziquantel is extensively metabolized, and cis-hydroxylation is a significant pathway. nih.govnih.gov Investigating this in microsomal and hepatocyte systems helps to identify the primary cytochrome P450 (CYP) enzymes involved in this specific metabolic reaction. nih.govresearchgate.netresearchgate.net
Utilization of Deuterated Metabolites in Investigating Drug-Drug Interactions in In Vitro and Animal Models
Deuterated metabolites like this compound are invaluable tools for investigating potential drug-drug interactions (DDIs). nih.gov Many DDIs occur at the level of drug-metabolizing enzymes, where one drug can inhibit or induce the metabolism of another.
In vitro studies using human liver microsomes can assess the inhibitory potential of other compounds on the formation of cis-4-hydroxy Praziquantel from Praziquantel. researchgate.net By including a known concentration of the test compound and using this compound for accurate quantification of the metabolite, researchers can determine if the test compound significantly reduces the rate of cis-hydroxylation.
Exploration of Intrinsic Biological Activity and Mechanistic Contributions of Cis Hydroxy Praziquantel
In Vitro Anti-Parasitic Activity Assessment of cis-Hydroxy Praziquantel (B144689)
In vitro studies have been conducted to directly measure the anti-parasitic efficacy of cis-hydroxy praziquantel against various life stages of parasites, particularly Schistosoma mansoni. These assessments typically involve exposing the parasites to different concentrations of the compound and observing effects on motility, viability, and morphology.
Research has shown that the R-cis-4'-hydroxypraziquantel metabolite demonstrates measurable in vitro activity against adult S. mansoni. nih.gov One study determined the 50% inhibitory concentration (IC50) of R-cis-4'-hydroxypraziquantel to be 2.42 μg/ml for adult S. mansoni. nih.govresearchgate.netuzh.chacs.org In contrast, the S-cis-4'-hydroxypraziquantel enantiomer was found to be inactive at concentrations up to 100 μg/ml. nih.govresearchgate.netasm.org Microcalorimetry data, which measures the heat production of the worms as an indicator of metabolic activity, has corroborated these findings. nih.gov In these studies, R-cis-4'-hydroxypraziquantel caused a loss of motility in adult worms, whereas the S-cis form did not show activity. nih.gov
Against newly transformed schistosomula (NTS), the larval stage of the parasite, the R-cis enantiomer of 4'-hydroxypraziquantel also exhibited moderate activity, with a reported IC50 of 34.3 μg/ml. nih.gov
**Interactive Table: In Vitro Activity of cis-Hydroxy Praziquantel Metabolites against *S. mansoni***
| Compound | Parasite Stage | IC50 (μg/ml) |
|---|---|---|
| R-cis-4'-hydroxypraziquantel | Adult | 2.42 |
| S-cis-4'-hydroxypraziquantel | Adult | >100 |
| R-cis-4'-hydroxypraziquantel | NTS | 34.3 |
Comparative Biological Efficacy with Parent Praziquantel and Other Metabolites in In Vitro Models
To contextualize the activity of cis-hydroxy praziquantel, its efficacy is often compared with that of the parent drug, praziquantel, and its other major metabolite, trans-hydroxy praziquantel. Praziquantel is administered as a racemic mixture of two enantiomers, (R)-PZQ and (S)-PZQ. It is the (R)-PZQ enantiomer that is primarily responsible for the anti-parasitic activity. nih.govplos.org
In vitro studies consistently demonstrate that (R)-PZQ is significantly more potent than its metabolites. For adult S. mansoni, the IC50 of (R)-PZQ has been reported to be as low as 0.02 μg/ml. nih.govresearchgate.netuzh.chacs.org This makes it over 100 times more potent than R-cis-4'-hydroxypraziquantel (IC50 of 2.42 μg/ml). nih.gov
The other major metabolite, R-trans-4'-hydroxypraziquantel, also shows some in vitro activity, with a reported IC50 of 4.08 μg/ml against adult S. mansoni, making it less active than the R-cis form. nih.govresearchgate.netuzh.chacs.org Similar to the cis-metabolites, the S-enantiomers of trans-4'-hydroxypraziquantel were found to be inactive. nih.govresearchgate.netasm.org
**Interactive Table: Comparative In Vitro Efficacy against Adult *S. mansoni***
| Compound | IC50 (μg/ml) |
|---|---|
| (R)-Praziquantel | 0.02 |
| Racemic Praziquantel | 0.03 |
| (S)-Praziquantel | 5.85 |
| R-cis-4'-hydroxypraziquantel | 2.42 |
| R-trans-4'-hydroxypraziquantel | 4.08 |
| S-cis-4'-hydroxypraziquantel | >100 |
| S-trans-4'-hydroxypraziquantel | >100 |
Investigation of Potential Interactions with Parasite Molecular Targets in Controlled Experimental Systems
The precise molecular target of praziquantel in schistosomes has been a long-standing question in parasitology, though recent research has pointed towards a transient receptor potential (TRP) ion channel, specifically TRPMPZQ. nih.govresearchgate.net This channel is a large, non-selective cation channel that is unique to flatworms. nih.gov Activation of TRPMPZQ by praziquantel leads to a massive influx of calcium ions, causing muscular contraction, paralysis, and tegumental damage in the parasite. researchgate.netdrugbank.comimmunopaedia.org.za
The interaction of cis-hydroxy praziquantel with this putative target has been a key area of investigation. The structure-activity relationship (SAR) of praziquantel and its derivatives at the TRPMPZQ channel is being actively studied to understand the molecular basis of their anti-parasitic effects. nih.gov It is hypothesized that the hydroxyl group in metabolites like cis-hydroxy praziquantel may alter the binding affinity and efficacy at the TRPMPZQ channel compared to the parent compound.
While direct, detailed studies on the binding kinetics of cis-hydroxy praziquantel to TRPMPZQ are still emerging, the lower in vitro potency of the metabolite compared to (R)-PZQ suggests a less efficient interaction with the molecular target. The structural modifications inherent in the metabolite likely influence its ability to fit into the binding pocket of the TRP channel, thereby reducing its efficacy in activating the channel and inducing the downstream paralytic effects. nih.gov Further research using controlled experimental systems, such as recombinant expression of the TRPMPZQ channel in cell lines, will be crucial to fully elucidate the mechanistic contributions of cis-hydroxy praziquantel at the molecular level.
Broader Research Applications of Stable Isotope Labeled Cis Hydroxy Praziquantel D5
Utilization in Stable Isotope Labeling Kinetics (SILK) for Biomolecule Turnover Studies
Stable Isotope Labeling Kinetics (SILK) is a powerful technique used to measure the synthesis and degradation rates (turnover) of biomolecules in vivo. The method involves introducing a stable isotope-labeled precursor into a biological system and then tracking the incorporation of the isotope into the target molecule over time using mass spectrometry.
While direct studies detailing the use of cis-Hydroxy Praziquantel-d5 in SILK protocols for endogenous biomolecule turnover are not extensively documented, its properties as a stable isotope-labeled metabolite are directly relevant to the principles of kinetic analysis. In the context of pharmacokinetics, related deuterated compounds like Praziquantel-d11 are used to precisely quantify the parent drug in biological samples. veeprho.com This principle of using a heavy-labeled analog to track and quantify a compound is the foundation of SILK.
Theoretically, in a research setting, this compound could be used to study the turnover and clearance rates of Praziquantel (B144689) metabolites themselves. By administering the labeled metabolite, researchers could track its decay and elimination, providing crucial data on the dynamic processes governing drug metabolite concentrations within the body, independent of the parent drug's metabolism rate.
Application as a Tracer in Metabolic Flux Analysis in Controlled Biological Systems
Metabolic Flux Analysis (MFA) is an experimental technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org It often employs stable isotope tracers, such as those labeled with ¹³C, to follow the path of atoms through metabolic networks. wikipedia.orgnih.gov By measuring the isotopic labeling patterns in downstream metabolites, researchers can deduce the activity of various pathways. nih.govox.ac.uk
This compound functions as a critical tracer in studies analyzing the metabolic pathways of its parent drug, Praziquantel. Praziquantel is metabolized extensively in the body, primarily by cytochrome P450 (CYP) enzymes like CYP2C19 and CYP3A4, into hydroxylated metabolites, with cis-4-hydroxy-praziquantel being a major product. researchgate.netfrontiersin.org The deuterated form, this compound, is used as an internal standard to accurately quantify the formation of the non-labeled metabolite in plasma samples. researchgate.net
This accurate quantification is essential for calculating metabolic ratios, such as the ratio of a metabolite to the parent drug (e.g., cis-4-OH-PZQ/PZQ). researchgate.net These ratios serve as a proxy for metabolic flux through the drug's primary biotransformation pathways. By providing a precise measure of metabolite formation, this compound enables researchers to investigate how factors like genetic polymorphisms in CYP enzymes affect the metabolic flux and clearance of Praziquantel. frontiersin.org
Table 1: Isotope Tracers in Metabolic Pathway Analysis
| Tracer Compound | Target Metabolic Pathway Information | Research Application Example |
|---|---|---|
| [U-¹³C₆]-Glucose | Reveals the contribution of glucose to pathways like the TCA cycle. biorxiv.org | Studying central carbon metabolism in various cell types. |
| [U-¹³C₅]-Glutamine | Reveals the contribution of glutamine to the TCA cycle. biorxiv.org | Analyzing anaplerotic reactions and cancer cell metabolism. nih.gov |
| [1,2-¹³C₂]-Glucose | Reveals fluxes in the Pentose Phosphate Pathway (PPP) and glycolysis. biorxiv.org | Quantifying the split between energy production and nucleotide synthesis. |
| This compound | Traces the formation and clearance of a key Praziquantel metabolite. | Used as an internal standard to quantify flux through specific drug metabolism pathways (e.g., hydroxylation by CYP enzymes). researchgate.net |
Integration into Quantitative Proteomics and Metabolomics Workflows
Quantitative proteomics and metabolomics aim to measure the abundance of thousands of proteins and metabolites, respectively, to understand complex biological states. Mass spectrometry (MS) is the core analytical platform for these fields, and the use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible quantification. veeprho.com These standards help correct for variations that can occur during sample preparation and MS analysis. vulcanchem.com
This compound is seamlessly integrated into quantitative metabolomics workflows focused on drug metabolism. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a known amount of this compound is added to biological samples (e.g., plasma) before processing. researchgate.net Because it is chemically identical to the endogenous metabolite but has a heavier mass due to the deuterium (B1214612) atoms, it co-elutes chromatographically but is distinguished by the mass spectrometer.
This co-analysis allows for the precise quantification of the biological metabolite, cis-4-hydroxy-praziquantel, by calculating the ratio of the endogenous analyte's signal to the internal standard's signal. This approach is fundamental in pharmacogenetic and pharmacokinetic studies to determine how genetic variations or drug interactions influence Praziquantel metabolism. researchgate.netfrontiersin.org For instance, such methods are used to generate high-quality data on plasma concentrations and metabolic ratios, which are then correlated with patient genotypes (e.g., CYP2C19 variants) and clinical outcomes. frontiersin.org
Table 2: Representative Parameters for LC-MS/MS Quantification Using a Labeled Internal Standard
| Parameter | Specification | Purpose in Quantitative Analysis |
|---|---|---|
| Internal Standard | This compound | Corrects for variability in sample processing and instrument response. researchgate.net |
| Analyte | cis-4-Hydroxy-Praziquantel | The biological metabolite being measured. |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high selectivity and sensitivity for separating and detecting the analyte and standard. |
| Calibration Range | e.g., ~2-2500 ng/mL | Defines the concentration range over which the assay is accurate and linear. vulcanchem.com |
| Quality Control (QC) Levels | Low, Medium, High Concentrations | Ensures the accuracy and precision of the assay across the measurement range. vulcanchem.com |
Emerging Research Avenues and Methodological Advancements for Cis Hydroxy Praziquantel D5
Development of Novel Analytical Approaches for Deuterated Praziquantel (B144689) Metabolites
The accurate quantification of drug metabolites is paramount for understanding their pharmacokinetic behavior. The use of stable isotope-labeled internal standards, such as cis-Hydroxy Praziquantel-d5, is a gold standard in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. Recent advancements in analytical chemistry are continually refining the methods for detecting and quantifying such deuterated metabolites.
A significant challenge in the analysis of Praziquantel and its metabolites is their chiral nature. Enantioselective analytical methods are crucial for distinguishing between the different stereoisomers, which may exhibit distinct pharmacological activities and metabolic fates. Modern analytical approaches increasingly employ chiral chromatography techniques coupled with tandem mass spectrometry (MS/MS) for the sensitive and specific quantification of individual enantiomers of hydroxylated Praziquantel metabolites.
The development of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has enabled the rapid and highly sensitive analysis of Praziquantel and its metabolites from biological matrices. The use of a deuterated internal standard like this compound is instrumental in these methods to correct for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. Recent studies have focused on optimizing extraction procedures from complex biological samples and refining chromatographic conditions to achieve baseline separation of cis and trans isomers of hydroxylated metabolites.
Interactive Table: Analytical Parameters for Praziquantel Metabolite Quantification
| Analyte | Internal Standard | Analytical Method | Key Findings |
|---|---|---|---|
| (R)- and (S)-Praziquantel | rac-PZQ-d11 | UPLC-MS/MS | Enantioselective quantification in plasma with high precision and accuracy. nih.gov |
| cis-4-hydroxylated-PZQ | --- | LC-MS/MS | Simultaneous quantification with Praziquantel and trans-4-hydroxylated-PZQ in cat plasma. nih.gov |
Computational Modeling and Simulation of cis-Hydroxylation Processes
Computational modeling and simulation have become indispensable tools in modern drug metabolism research, offering insights into the molecular mechanisms of metabolic reactions that are often difficult to obtain through experimental methods alone. In the context of Praziquantel, these techniques are being applied to understand the intricacies of its hydroxylation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for its metabolism.
Molecular docking studies are employed to predict the binding orientation of Praziquantel within the active site of specific CYP isoforms, such as CYP3A4. bris.ac.uknih.gov These models help to identify the key amino acid residues that interact with the drug molecule and influence the regioselectivity and stereoselectivity of the hydroxylation reaction. By understanding these interactions, researchers can rationalize why certain positions on the Praziquantel molecule are more susceptible to hydroxylation and why the formation of cis or trans isomers may be favored.
Molecular dynamics (MD) simulations provide a more dynamic picture of the drug-enzyme interaction, allowing researchers to observe the conformational changes that occur upon binding and during the catalytic cycle. nih.gov These simulations can help to elucidate the factors that govern the accessibility of different sites on the Praziquantel molecule to the reactive oxygen species of the enzyme, thereby influencing the product distribution of hydroxylated metabolites. Quantum mechanics (QM) calculations can be further utilized to model the reaction mechanism of hydroxylation at an electronic level, providing detailed information about the transition states and energy barriers associated with the formation of different isomers.
Interactive Table: Computational Approaches in Praziquantel Metabolism Research
| Computational Method | Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding of Praziquantel to CYP enzymes. | Identification of key interacting residues in the active site. bris.ac.uk |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic interaction between Praziquantel and CYP3A4. | Understanding conformational changes and stability of the drug-enzyme complex. nih.gov |
Future Directions in the Synthesis of Praziquantel Metabolite Analogues for Research Purposes
The availability of high-purity Praziquantel metabolite analogues, including their deuterated forms, is crucial for advancing research in this area. These compounds serve as analytical standards, probes for metabolic studies, and tools for investigating the biological activities of the metabolites themselves. Future synthetic efforts are likely to focus on developing more efficient, stereoselective, and scalable routes to these important molecules.
One promising approach is the application of multicomponent reactions, such as the Ugi four-component reaction, which has been successfully used to synthesize a variety of Praziquantel derivatives. nih.gov This strategy allows for the rapid generation of molecular diversity and could be adapted to produce a library of hydroxylated Praziquantel analogues. The development of novel catalytic methods for stereoselective hydroxylation would also be a significant advancement, potentially enabling the direct and controlled synthesis of the desired cis-hydroxy metabolite.
Furthermore, there is a growing interest in the synthesis of isotope-labeled Praziquantel metabolites. The preparation of compounds like this compound is essential for their use as internal standards in quantitative bioanalysis. Future research will likely focus on developing more efficient methods for introducing deuterium (B1214612) labels at specific positions within the molecule. This may involve the use of deuterated starting materials or the development of novel deuteration methodologies. The synthesis of these labeled analogues is a critical step in facilitating more accurate and reliable pharmacokinetic and metabolism studies of Praziquantel. nih.gov
Interactive Table: Synthetic Strategies for Praziquantel and its Analogues
| Synthetic Approach | Description | Potential Application for Metabolite Analogues |
|---|---|---|
| Ugi Four-Component Reaction | A one-pot reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. | Rapid synthesis of a diverse library of hydroxylated Praziquantel analogues. nih.gov |
| Molecular Hybridization | Combining the pharmacophores of Praziquantel and another bioactive molecule. | Creation of dual-action metabolite analogues for pharmacological studies. nih.gov |
Q & A
Q. How can researchers detect and quantify cis-Hydroxy Praziquantel-d5 in biological samples?
Methodological approaches include liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precision. Calibration curves should account for matrix effects (e.g., plasma or tissue homogenates). Validation must follow NIH guidelines for reproducibility, including inter-day and intra-day precision assessments . For in vitro studies, ensure extraction protocols minimize analyte degradation, referencing solvent polarity and pH adjustments .
Q. What are the primary biochemical pathways involving this compound?
Studies in Arabidopsis mutants (e.g., atipt2 9 double mutants) suggest that cis-hydroxylated derivatives may arise from tRNA modification pathways, analogous to cis-zeatin biosynthesis. Pathway elucidation requires isotopic tracing (e.g., -labeled precursors) and mutant phenotyping to distinguish direct synthesis from degradation routes .
Q. What are the best practices for ensuring experimental reproducibility in this compound studies?
- Material characterization: Use NMR and high-resolution MS to verify compound purity (>98%) and deuteration levels.
- Protocol standardization: Adopt NIH-compliant reporting for animal studies, including strain/genetic background, dosing regimens, and environmental controls (e.g., circadian cycles) .
- Data transparency: Share raw chromatograms, spectral data, and statistical codes in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic stability be resolved?
Contradictions often arise from interspecies differences (e.g., human vs. rodent CYP450 isoforms) or assay conditions (e.g., microsomal vs. hepatocyte systems). Address this by:
- Conducting cross-species comparative studies with isoform-specific inhibitors.
- Validating in vitro findings using in vivo pharmacokinetic models with tandem urine/fecal metabolite profiling .
- Applying meta-analysis frameworks to identify confounding variables (e.g., pH, temperature) across studies .
Q. What experimental designs are optimal for distinguishing this compound’s direct pharmacological effects from its metabolites?
- Genetic models: Use CRISPR-engineered cell lines lacking specific metabolic enzymes (e.g., CYP3A4) to isolate parent compound effects.
- Isotope trapping: Co-incubate with unlabeled Praziquantel and track deuterium retention via MS to identify active metabolites .
- Dose-response stratification: Compare low-dose (parent compound-dominant) vs. high-dose (metabolite-saturated) regimens in preclinical models .
Q. How can researchers address the challenge of this compound’s instability in aqueous solutions?
- Formulation optimization: Test lyophilized formulations or cyclodextrin complexes to enhance solubility and shelf-life.
- Real-time stability assays: Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products.
- pH-controlled buffers: Employ citrate-phosphate buffers (pH 4–6) to minimize hydrolysis, validated via Arrhenius plot analysis .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
- Non-linear regression: Fit data to Hill or Log-logistic models to estimate EC and efficacy plateaus.
- Mixed-effects models: Account for inter-individual variability in longitudinal studies (e.g., repeated-measures ANOVA with random effects) .
- Multiple testing correction: Apply Benjamini-Hochberg adjustments for omics-scale datasets (e.g., transcriptome profiling) .
Q. How should researchers validate the specificity of antibodies or probes targeting this compound?
- Competitive binding assays: Use unlabeled compound to confirm signal suppression in ELISA or immunofluorescence.
- Knockout controls: Validate in CRISPR-engineered models lacking the target protein or in cross-species systems with low homology .
Data Reporting and Interpretation
Q. What are the key elements to highlight when reporting this compound’s pharmacokinetic parameters?
Include AUC, C, T, half-life, and volume of distribution. Contextualize findings using species-specific allometric scaling and clarify whether values are dose-normalized . For tissue distribution studies, provide absolute concentrations (ng/g) rather than relative ratios .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Barrier penetration assays: Measure blood-brain barrier permeability using in vitro models (e.g., MDCK-MDR1 monolayers) paired with in vivo imaging.
- Protein binding adjustments: Adjust in vitro IC values for plasma protein binding (e.g., using equilibrium dialysis) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
